

# Hexamethylenediisocyanate environmental fate and degradation pathways

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Compound of Interest		
Compound Name:	Hexamethylenediisocyanate	
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# **Executive Summary**

Hexamethylenediisocyanate (HDI) is a reactive chemical intermediate widely used in the production of polyurethane coatings and other polymers. Its environmental fate is of significant interest due to its potential for release during manufacturing and application processes. This technical guide provides a comprehensive overview of the environmental degradation pathways of HDI, focusing on hydrolysis, biodegradation, and atmospheric degradation. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key degradation studies are outlined, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. The primary degradation route for HDI in aqueous environments is hydrolysis to 1,6-hexamethylenediamine (HDA) and polyureas. HDA is subsequently susceptible to biodegradation. In the atmosphere, HDI is primarily degraded by reaction with hydroxyl radicals.

## Introduction

**Hexamethylenediisocyanate** (OCN-(CH<sub>2</sub>)<sub>6</sub>-NCO), a key aliphatic diisocyanate, is extensively utilized in the synthesis of polyurethanes, which are formulated into coatings, adhesives, and elastomers. The high reactivity of its isocyanate groups, which is fundamental to its industrial applications, also governs its environmental persistence and degradation. Understanding the environmental fate of HDI is crucial for assessing its potential ecological impact and for developing strategies to mitigate environmental exposure. This guide delves into the core



degradation pathways of HDI: hydrolysis, biodegradation, and atmospheric reactions, presenting available quantitative data and experimental details to support further research and risk assessment.

# **Hydrolysis**

The primary degradation pathway for **hexamethylenediisocyanate** in aquatic environments is hydrolysis. The isocyanate groups (-NCO) of HDI react with water to form an unstable carbamic acid intermediate, which then decomposes to form 1,6-hexamethylenediamine (HDA) and carbon dioxide. The newly formed amine group of HDA can then react with another HDI molecule, leading to the formation of polyureas.

## **Hydrolysis Pathway**

The hydrolysis of HDI proceeds in two main steps:

- Formation of Carbamic Acid: The isocyanate group reacts with water to form a carbamic acid.
- Decomposition and Amine Formation: The carbamic acid is unstable and decomposes to form a primary amine (HDA) and carbon dioxide.
- Polyurea Formation: The resulting HDA can react with remaining HDI to form substituted ureas, which can further react to form polyureas.



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Figure 1: Hydrolysis pathway of Hexamethylenediisocyanate (HDI).

## Quantitative Data on Hydrolysis

The rate of HDI hydrolysis is significantly influenced by catalysts. In the absence of catalysts, the reaction is slow. However, the presence of bicarbonate, which is common in natural waters, can markedly accelerate the process.



Condition	Degradatio n	Time	Temperatur e	рН	Reference
No catalyst	< 1%	10 min	30°C	7.4	[1][2]
20 mM Bicarbonate Buffer	95%	10 min	30°C	7.4	[1][2]
In drinking water	90%	30 min	20°C	-	
Polyurethane (HDI-based) in subcritical water	Complete	5 min	218-220°C	-	_

## **Experimental Protocol for Hydrolysis Studies**

A general procedure for studying the hydrolysis of diisocyanates involves monitoring the disappearance of the isocyanate compound over time in an aqueous solution under controlled conditions.

Objective: To determine the hydrolysis rate of HDI under specific pH and temperature conditions.

#### Materials:

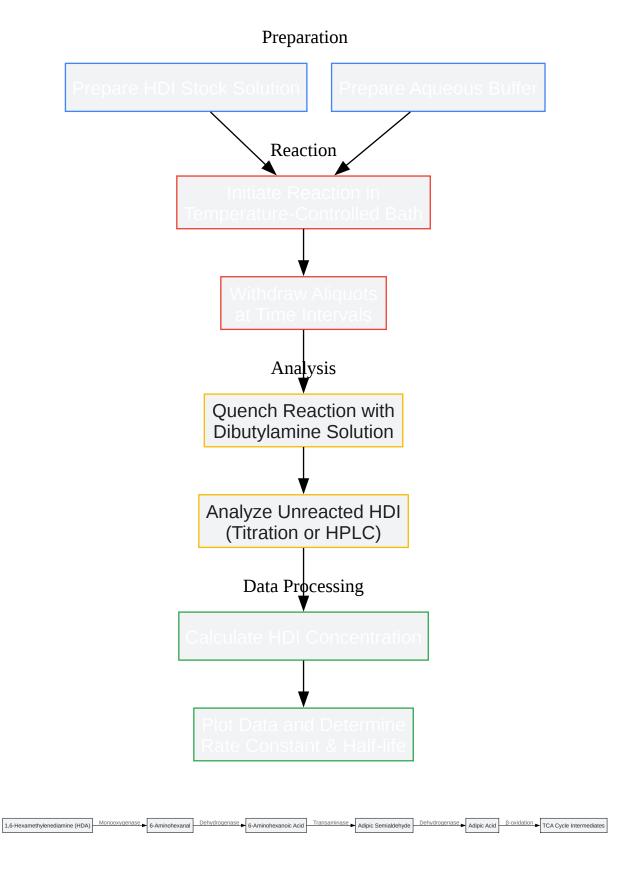
- Hexamethylenediisocyanate (HDI)
- Buffer solutions of desired pH (e.g., phosphate, borate)
- Quenching solution (e.g., a solution of a primary or secondary amine like dibutylamine in a suitable solvent)
- Titration apparatus or High-Performance Liquid Chromatography (HPLC) system
- Constant temperature water bath



### Procedure:

- Prepare a stock solution of HDI in a dry, inert solvent.
- Prepare buffered aqueous solutions at the desired pH values.
- Initiate the hydrolysis reaction by adding a known amount of the HDI stock solution to the buffered solution in a temperature-controlled vessel.
- At specific time intervals, withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a known excess of the quenching solution. The quenching reagent reacts with the remaining unhydrolyzed HDI.
- Determine the amount of unreacted quenching reagent by back-titration with a standardized acid or by a suitable chromatographic method like HPLC.
- Calculate the concentration of HDI remaining at each time point.
- Plot the concentration of HDI versus time to determine the hydrolysis rate constant and halflife.





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## References

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- 2. Bicarbonate-catalyzed hydrolysis of hexamethylene diisocyanate to 1,6-diaminohexane -PubMed [pubmed.ncbi.nlm.nih.gov]
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